The Core Mechanism of Aficamten on Cardiac Myosin: An In-depth Technical Guide
The Core Mechanism of Aficamten on Cardiac Myosin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aficamten (formerly CK-274) is a next-generation, selective, small-molecule inhibitor of cardiac myosin, developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2][3] HCM is a monogenic heart disease characterized by excessive cardiac contractility, often resulting from mutations in sarcomeric proteins.[4][5] Aficamten directly targets the underlying pathophysiology of HCM by reducing this hypercontractility.[6][7] This technical guide provides a detailed examination of the mechanism of action of aficamten on cardiac myosin, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular interactions and experimental workflows.
Core Mechanism of Action
Aficamten is an allosteric inhibitor that binds directly to the cardiac myosin heavy chain.[6][8] Its mechanism is distinct from other cardiovascular drugs and is centered on modulating the power-generating cycle of the myosin motor.
Allosteric Binding and Inhibition of ATPase Activity
Aficamten binds to a distinct allosteric site on the catalytic domain of cardiac myosin.[4][9] This binding event stabilizes the myosin in a state that is less prone to participate in the contractile cycle.[10] The primary consequence of this binding is the potent inhibition of the myosin ATPase activity.[6][11] Specifically, aficamten significantly slows the rate of phosphate release from the myosin active site.[4][12] Since phosphate release is a critical step for the transition of myosin from a weak actin-binding state to a strong, force-producing state, its inhibition by aficamten leads to a reduction in the number of functional myosin heads available to generate force.[4][13] This ultimately results in decreased cardiac muscle contractility.[10][14]
A key feature of aficamten's mechanism, which distinguishes it from the first-in-class myosin inhibitor mavacamten, is that it does not appear to induce a structural sequestration of the myosin heads along the thick filament.[10][12][14] Instead, it primarily acts by altering the biochemical activity of the myosin heads that remain available for interaction with the thin filament.[10][12] Aficamten shifts the equilibrium of myosin heads from a state of higher ATPase activity to one of slower, and even super-slow, biochemical nucleotide turnover.[10][12][14]
The crystal structure of aficamten bound to cardiac myosin in its pre-powerstroke state provides a structural basis for its mechanism and its selectivity for cardiac myosin over smooth and fast skeletal muscle myosins.[4][13]
Quantitative Data
The following tables summarize the key quantitative data regarding the effects of aficamten from various preclinical and clinical studies.
Table 1: Biochemical and In Vitro Potency of Aficamten
| Parameter | Species/System | Value | Reference(s) |
| IC50 (ATPase Activity) | Bovine Cardiac Myofibrils | 1.26 µM | [3][11] |
| Bovine Cardiac Myosin S1 | 1 µM (95% CI 0.95–1.03) | [11] | |
| Slow Skeletal Myofibrils | 1.23 µM (95% CI 1.17–1.29) | [11] | |
| Fast Skeletal Myofibrils | 6.52 µM (95% CI 5.72–7.71) | [11] | |
| Smooth Muscle Myosin S1 | > 40 µM | [11] | |
| IC50 (Fractional Shortening) | Isolated Rat Cardiac Ventricular Myocytes | 7.9 µM | [3] |
Table 2: Clinical Efficacy of Aficamten in Obstructive HCM (SEQUOIA-HCM Trial)
| Endpoint | Aficamten Group | Placebo Group | p-value | Reference(s) |
| Change in Peak Oxygen Uptake (pVO2) (mL/kg/min) | +1.74 (least square mean difference) | - | <0.0001 | [15][16] |
| Improvement in NYHA Functional Class (≥1 class) | 78% of patients | 34% of patients | <0.001 | [16] |
| Change in KCCQ Clinical Summary Score | +8.9 points | +2.9 points | <0.001 | [16] |
| Reduction in NT-proBNP | 65% reduction from baseline | 6% reduction from baseline | <0.001 | [16] |
| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (REDWOOD-HCM Cohort 1) | From 74 to 38 | From 85 to 76 | 0.001 | [17] |
| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (REDWOOD-HCM Cohort 2) | From 82 to 30 | From 85 to 76 | <0.0001 | [17] |
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the mechanism of action of aficamten.
Myofibril ATPase Activity Assay
-
Preparation of Myofibrils: Isolate myofibrils from cardiac muscle tissue (e.g., bovine ventricle) through differential centrifugation in a low ionic strength buffer containing protease inhibitors.
-
Assay Buffer: Prepare a reaction buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole).
-
ATPase Reaction: Initiate the reaction by adding ATP to the myofibril suspension in the presence of varying concentrations of aficamten or vehicle control. The free Ca2+ concentration is controlled using a Ca2+/EGTA buffer system.
-
Phosphate Detection: At specified time points, quench the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of aficamten concentration and fit the data to a dose-response curve to determine the IC50 value.
Single-Molecule Imaging of ATP Turnover
-
Sample Preparation: Use permeabilized cardiac muscle fibers or myofibrils mounted on a microscope slide.
-
Fluorescent ATP Analog: Introduce a fluorescently labeled ATP analog that can be visualized by total internal reflection fluorescence (TIRF) microscopy.
-
Imaging: Record the binding and release of the fluorescent nucleotide from individual myosin heads in the presence and absence of aficamten.
-
Data Analysis: Analyze the dwell times of the fluorescent nucleotide on the myosin heads to determine the rates of ATP binding, hydrolysis, and product release. This allows for the direct observation of how aficamten affects the kinetics of the myosin ATPase cycle at the single-molecule level.
X-ray Diffraction
-
Muscle Fiber Preparation: Mount intact or permeabilized cardiac muscle fibers in a temperature-controlled chamber that allows for the passage of an X-ray beam.
-
X-ray Source: Use a synchrotron X-ray source to generate a high-intensity, collimated X-ray beam.
-
Diffraction Pattern Acquisition: Record the two-dimensional X-ray diffraction patterns from the muscle fibers in different states (e.g., relaxed, contracting) and in the presence of varying concentrations of aficamten.
-
Data Analysis: Analyze the changes in the intensity and spacing of the myosin-based layer lines and other reflections in the diffraction pattern. These changes provide information about the structural organization and orientation of the myosin heads in the thick filament, revealing whether the drug induces a disordered or an ordered state.
Skinned Fiber Mechanics
-
Fiber Preparation: Isolate and chemically "skin" (permeabilize) small bundles of cardiac muscle fibers using a detergent like Triton X-100 to remove the cell membranes while keeping the contractile apparatus intact.
-
Experimental Setup: Mount the skinned fiber between a force transducer and a length controller.
-
Activation and Measurement: Expose the fiber to a series of solutions with different concentrations of Ca2+ to activate contraction. Measure the steady-state force, the rate of force development, and other mechanical parameters in the presence and absence of aficamten.
-
Data Analysis: Determine the effect of aficamten on the force-calcium relationship (pCa-force curve) to assess changes in myofilament calcium sensitivity and maximal force-generating capacity.
Visualizations
Signaling Pathway of Aficamten's Action on Cardiac Myosin
Caption: Aficamten allosterically inhibits cardiac myosin by slowing phosphate release, thereby reducing the number of force-producing cross-bridges and decreasing hypercontractility.
Experimental Workflow for Characterizing Aficamten
Caption: A multi-stage workflow is used to characterize aficamten, from initial biochemical screening to pivotal clinical trials.
Conclusion
Aficamten represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its precise mechanism of action, centered on the allosteric inhibition of cardiac myosin ATPase activity by slowing phosphate release, directly counteracts the hypercontractility that drives the disease.[4][6] The comprehensive preclinical and clinical data demonstrate its potential as a safe and effective therapeutic agent.[15][16] The detailed understanding of its interaction with cardiac myosin, as outlined in this guide, provides a solid foundation for further research and development in the field of cardiac muscle contractility modulators.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Aficamten used for? [synapse.patsnap.com]
- 8. A Characterization of the Nonclinical Pharmacology and Toxicology of Aficamten, a Reversible Allosteric Inhibitor of Cardiac Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myosin modulator Aficamten inhibits force in cardiac muscle by altering myosin's biochemical activity without changing thick filament structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Myosin modulator Aficamten inhibits force in cardiac muscle by altering myosin’s biochemical activity without changing thick filament structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aficamten Delivers Positive Results in SEQUOIA-HCM | tctmd.com [tctmd.com]
- 16. Cytokinetics' Aficamten Shows Positive Results in MAPLE-HCM Trial for Hypertrophic Cardiomyopathy [trial.medpath.com]
- 17. emjreviews.com [emjreviews.com]
